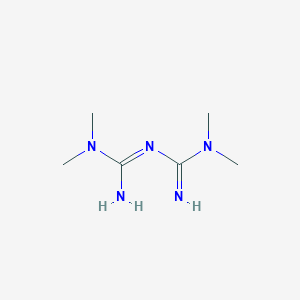

1,1,5,5-Tetramethyl-biguanide

説明

Historical Context of Biguanide (B1667054) Chemistry

The journey of biguanide chemistry began in the 19th century, rooted in the investigation of natural products. For centuries, the plant Galega officinalis, or French lilac, was used in traditional medicine. Scientific inquiry in the 1920s identified guanidine (B92328) derivatives in extracts of this plant as the source of its physiological effects. This discovery spurred the synthesis of various biguanide compounds.

The foundational parent compound, biguanide, was first synthesized in 1879 by Bernhard Rathke. researchgate.net This breakthrough paved the way for the development of numerous derivatives, including now-famous compounds like metformin (B114582), phenformin (B89758), and buformin. hmdb.ca While much of the early focus was on the medicinal applications of these compounds, their unique structural and electronic properties also made them subjects of fundamental chemical interest. The development of synthetic methodologies, such as the reaction of anilinium chlorides with dicyandiamide (B1669379) or sodium dicyanamide (B8802431), allowed for the creation of a diverse library of biguanide derivatives, facilitating broader research into their chemical behavior. beilstein-journals.org

Chemical Significance of 1,1,5,5-Tetramethyl-biguanide

This compound (C₆H₁₅N₅) is a fully substituted derivative at the terminal nitrogen atoms of the biguanide backbone. nih.gov This specific substitution pattern imparts distinct chemical properties that are of significant interest in synthetic and materials chemistry.

Biguanides are recognized for their properties as strong, non-nucleophilic bases and as effective ligands in coordination chemistry. beilstein-journals.orgwikipedia.org The presence of five nitrogen atoms allows them to act as excellent N-donor bidentate ligands, readily forming stable complexes with a wide array of transition metals. scholaris.caresearchgate.net The tetramethyl substitution on this compound influences its steric and electronic profile, making it a valuable tool in catalysis and materials science. For instance, a structurally related compound, 1,2-diisopropyl-4,4,5,5-tetra-methyl biguanide, has been demonstrated to function as a highly strong organic base, capable of catalyzing reactions such as the hydrolysis and condensation of tetraethyl orthosilicate (B98303) to form silica (B1680970) gels. researchgate.net

The table below summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₅N₅ |

| Molecular Weight | 157.22 g/mol |

| IUPAC Name | 1,1,5,5-tetramethylbiguanide |

| CAS Number | 29428-20-4 |

| Canonical SMILES | CN(C)C(=N)N=C(N(C)C)N |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Data sourced from PubChem CID 10313238. nih.gov |

Overview of Current Research Trajectories

Contemporary research continues to explore the utility of biguanides, including this compound and its analogues, in diverse chemical contexts. These research avenues primarily focus on their roles in catalysis, coordination chemistry, and as building blocks for more complex molecules.

Catalysis and Synthesis: Biguanides are versatile precursors for synthesizing nitrogen-containing heterocycles like 1,3,5-triazines and pyrimidines. beilstein-journals.org For example, research has demonstrated the ruthenium-catalyzed synthesis of tri-substituted 1,3,5-triazines from the reaction of alcohols and biguanide hydrochlorides. rsc.org The strong basicity of substituted biguanides also makes them effective organocatalysts. researchgate.net

Coordination Chemistry: The ability of biguanides to act as polydentate ligands for transition metals is a major area of investigation. These metal-biguanide complexes are studied for their potential catalytic activity and unique structural properties. researchgate.netrsc.org Research into ethylene-bridged tetrasubstituted biguanides has shown they can form both mono- and dinuclear complexes with a range of metals, including aluminum, copper, and zinc, highlighting their versatile coordination behavior. nih.gov The nitrogen-rich structure of biguanides can effectively stabilize metal centers, leading to applications in areas like electrocatalysis for the oxygen reduction reaction. mdpi.com

Materials Science and Biological Probes: The structural features of biguanides are being leveraged in materials science. Their capacity to form extensive hydrogen-bonded networks is attractive for developing supramolecular assemblies. researchgate.net Furthermore, analogues of this compound are used in fundamental biological research. For instance, studies have investigated biguanides like metformin and phenformin for their ability to inhibit mitochondrial electron transport, a process of interest in cancer research. immunomet.com These studies often explore a range of biguanide structures to understand how substitutions affect their activity, providing a basis for designing novel molecular probes and therapeutic candidates. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(N,N-dimethylcarbamimidoyl)-1,1-dimethylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5/c1-10(2)5(7)9-6(8)11(3)4/h1-4H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPJCOUGXXPPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NC(=N)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=N/C(=N)N(C)C)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Fundamental Chemical Structure and Electronic Properties

Tautomerism and Prototropic Equilibria

Prototropic tautomerism, the migration of a proton, is a key feature of the biguanide (B1667054) structure, leading to several possible isomeric forms. The relative stability of these tautomers dictates the predominant species under neutral and protonated conditions.

For biguanides, including the 1,1,5,5-tetramethyl derivative, multiple tautomeric forms can exist due to the presence of several nitrogen atoms and mobile protons. However, extensive density functional theory (DFT) calculations and X-ray diffraction studies on related biguanides have shown that one tautomer is significantly more stable than others. scholaris.ca

The most stable tautomeric form is characterized by a conjugated π-electron system across the N2-C1-N3-C2-N4 backbone, with no hydrogen atom on the central bridging nitrogen (N3). scholaris.caresearchgate.net This arrangement is often described as a "push-pull" system, where the terminal amino groups donate electron density into the conjugated chain. researchgate.net This specific tautomer is further stabilized by the formation of a strong intramolecular hydrogen bond, which creates a pseudo-six-membered ring. scholaris.ca Theoretical studies on the parent biguanide suggest that amino tautomers are generally more stable than the corresponding imino tautomers, with an energy gap of approximately 6–7 kcal/mol per guanide unit. researchgate.net The substitution with electron-donating methyl groups in 1,1,5,5-Tetramethyl-biguanide is expected to reinforce the stability of this conjugated system.

| Tautomer Description | Key Structural Features | Relative Stability |

| Most Stable Tautomer | Conjugated N=C-N=C system; No H on central N3; Intramolecular H-bond | Highest |

| Other Tautomers | H atom on central N3; Disrupted π-conjugation | Significantly Lower |

This table summarizes the relative stabilities of neutral tautomeric forms based on computational and experimental data from related biguanide compounds.

Biguanides are strong bases, a property that stems from the high stability of their conjugate acids. scholaris.ca this compound readily undergoes protonation to form mono- and di-protonated species. Upon monoprotonation, the incoming proton is chelated between two nitrogen atoms, typically the imino nitrogens of the conjugated backbone, forming a highly stable, planar, six-membered ring. scholaris.ca This structure is significantly stabilized by bidentate hydrogen bonding. scholaris.ca

Further protonation to a dicationic species is possible, though it requires more strongly acidic conditions. In the diprotonated state, as observed in the solid-state structures of similar alkylbiguanidium dihydrochlorides, the positive charges are localized on the guanidinium moieties, with double bonds positioned between C1-N1 and C2-N5. acs.org

The protonation process has a profound effect on the electronic structure. Computational analyses using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) show a marked increase in electron delocalization upon protonation, which contributes to the stability of the cation. researchgate.netacs.org

The stability and chemical properties of the biguanide core are fundamentally linked to extensive electron delocalization. In the most stable neutral tautomer, the lone pairs on the terminal amino nitrogens participate in conjugation with the imine π-bonds, creating a delocalized 4π electron system. researchgate.net This delocalization can be represented by several contributing resonance structures, which show the distribution of electron density across the N-C-N-C-N skeleton.

Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized over the entire cation, particularly within the pseudo-aromatic six-membered ring formed by the chelated proton. This charge delocalization is a primary reason for the high basicity of biguanides. The resonance hybrid of the protonated form features partial double-bond character throughout the N-C-N bonds of the ring, leading to a shortening and strengthening of these bonds compared to single bonds.

Molecular Geometry and Conformation

The geometry of this compound is a balance between the planarizing effect of π-electron conjugation and the steric demands of the methyl groups.

The delocalized π-electron system favors a planar or near-planar conformation of the biguanide backbone to maximize orbital overlap. researchgate.net DFT calculations on the parent biguanide suggest that the two guanidine (B92328) units are nearly coplanar. scholaris.ca However, some X-ray diffraction studies on other biguanide derivatives have revealed that the planes containing the two guanidine units can be twisted, with a reported dihedral angle of approximately 15°. scholaris.ca This deviation from absolute planarity may represent a compromise to relieve steric strain while largely maintaining the favorable electronic conjugation. For this compound, steric interactions between the methyl groups could potentially induce a similar or slightly larger torsional angle.

| Parameter | Typical Value/Observation | Reference Compound(s) |

| Guanidino-Guanidino Dihedral Angle | ~15° | General Biguanides (XRD) |

| Conformation of Protonated Core | Quasi-planar | Metformin (B114582), General Biguanides |

| C-N Bond Character | Partial double-bond character | General Biguanides |

This table presents typical geometric features of the biguanide core based on experimental and theoretical studies of related compounds.

Basicity and Proton Affinity

The defining characteristic of biguanide derivatives, including this compound, is their remarkably high basicity. This property, often categorized as "superbasicity," stems from the unique electronic structure of the biguanide moiety and the significant stabilization of its protonated form.

Table 1: Comparison of Basicity-Related Properties for Selected Biguanide Derivatives

| Compound | Molecular Formula | pKa (Aqueous) | Gas-Phase Basicity (kJ/mol) | Proton Affinity (kJ/mol) |

|---|---|---|---|---|

| Metformin | C4H11N5 | ~12.4 | Not specified | Not specified |

| Imeglimin | C6H13N5 | Not specified | Not specified | > Metformin by ~10 kJ/mol researchgate.net |

| This compound | C6H15N5 | Expected to be high | Not specified | Not specified |

Note: Specific experimental data for this compound were not found in the reviewed literature. The provided information is based on the general characteristics of the biguanide class and data from related compounds.

Proton affinity (PA) is a measure of the gas-phase basicity of a molecule and is defined as the negative of the enthalpy change for the protonation reaction. wikipedia.org Computational studies on biguanide derivatives, such as metformin and imeglimin, have provided insights into the factors influencing their proton affinities. These studies indicate that the substitution pattern on the biguanide core significantly affects the basicity. For instance, the addition of a >CH–CH3 group in imeglimin increases its proton affinity by more than 10 kJ/mol compared to metformin. researchgate.net

Intermolecular Interactions and Solvation Dynamics

The arrangement of nitrogen atoms and the presence of N-H protons in this compound and its protonated form allow for a variety of intermolecular interactions, which are crucial for its behavior in solution and in the solid state.

The biguanide moiety has multiple hydrogen bond donor and acceptor sites. The amino and imino groups can participate in hydrogen bonding with solvent molecules. In its neutral form, the N-H groups can act as hydrogen bond donors, while the sp2-hybridized nitrogen atoms can act as hydrogen bond acceptors. Upon protonation, the hydrogen bonding capacity is enhanced.

Studies on other biguanide derivatives have shown that the biguanide group can interact with water molecules. For example, in a study of 1-phenylbiguanide at a membrane interface, the biguanide moiety was found to reside in the aqueous pool, indicating its favorable interaction with water through hydrogen bonding. nih.gov The methyl groups in this compound are hydrophobic and will influence the solvation dynamics around the molecule, but the core biguanide structure is expected to engage in significant hydrogen bonding with protic solvents.

The ability of biguanides to form multiple hydrogen bonds and participate in electrostatic interactions makes them interesting building blocks for supramolecular chemistry. While there is no specific literature detailing the self-assembly of this compound, the general principles of biguanide chemistry suggest this possibility. For instance, amphiphilic biguanide derivatives have been shown to self-assemble into micelles in aqueous solutions. acs.org

In the solid state, biguanide derivatives are known to form extensive hydrogen-bonded networks, leading to the formation of three-dimensional supramolecular architectures. researchgate.net These interactions, along with potential π-π stacking in aromatic derivatives, guide the crystal packing. Although this compound lacks aromatic rings, the strong hydrogen bonding capabilities of the biguanide core could facilitate the formation of ordered self-assembled structures in the solid state or in specific solvent systems.

Iii. Synthetic Methodologies and Derivatization Strategies

Historical and Classical Synthetic Routes to Biguanides

The foundational syntheses of biguanides date back to the late 19th century and have established the fundamental chemical principles that are still relevant today. nih.gov

The very first synthesis of a biguanide (B1667054) was achieved by Rathke in 1879 through the coupling of guanidine (B92328) with cyanamide (B42294), although this initial method resulted in a very low yield. nih.govbeilstein-journals.orgresearchgate.net This reaction represents a direct pathway (pathway f in some classifications) for forming the biguanide core structure. nih.govbeilstein-journals.org However, the reactivity of cyanamide derivatives is generally lower than that of corresponding carbodiimides, necessitating harsher reaction conditions and often leading to lower yields. nih.gov Consequently, this specific condensation reaction has not been extensively developed compared to other methods. nih.gov

Shortly after the initial discovery, improvements were made by using cyanoguanidine (also known as dicyandiamide) as a key starting material. nih.gov One of the earliest successful methods, developed in the 1880s, involved the condensation of cyanoguanidine with an ammoniacal solution of cupric sulfate (B86663) in a sealed tube at 110 °C. nih.govnews-medical.net

Another significant early method, first described in 1892, was the direct fusion of cyanoguanidine with ammonium (B1175870) salts, such as ammonium chloride, at high temperatures. nih.govbeilstein-journals.orgnews-medical.net This solvent-free approach involved heating the mixture to temperatures around 195 °C for a few minutes. news-medical.net A variation of this, reported by Smolka and Friedreich in 1888, involved heating cyanoguanidine and ammonium chloride in a polar solvent like boiling ethanol. nih.govbeilstein-journals.org These early techniques, which involve either fusion or heating in a solvent, laid the groundwork for many subsequent biguanide syntheses. nih.gov

Interactive Table: Overview of Classical Biguanide Synthesis

| Method | Reactants | Conditions | Key Features |

| Guanidine-Cyanamide Condensation | Guanidine, Cyanamide | Harsh conditions | Low yield, historically significant. nih.govbeilstein-journals.org |

| Cyanoguanidine-Ammonia/Copper Salt | Cyanoguanidine, Ammoniacal CuSO₄ | Sealed tube, 110 °C | Improved yield over initial methods. nih.govnews-medical.net |

| Fusion Method | Cyanoguanidine, Amine Hydrochlorides | High temperature (e.g., 135–165 °C), solvent-free | One of the earliest practical methods. nih.govbeilstein-journals.org |

| Solvent-Based Heating | Cyanoguanidine, Amine Hydrochlorides | Refluxing in polar solvents (e.g., ethanol) | Proton exchange activates cyanoguanidine. nih.govbeilstein-journals.org |

Modern Synthetic Approaches for 1,1,5,5-Tetramethyl-biguanide and Analogues

Modern synthetic strategies have built upon these classical foundations, introducing more efficient and versatile methods for preparing a wide range of substituted biguanides, including this compound (which is the free base of metformin).

The reaction between cyanoguanidine and an amine or its hydrochloride salt remains one of the most common and direct routes to N-substituted biguanides. scholaris.caumich.edu The industrial synthesis of metformin (B114582) (1,1-dimethylbiguanide), a close analogue and the precursor salt to this compound's common form, relies on the condensation of dimethylamine (B145610) hydrochloride with 2-cyanoguanidine. digitellinc.comsciencesnail.comgoogleapis.com

This reaction is typically performed by heating the reactants in a suitable solvent. scholaris.ca Various solvents can be used, including alcohols like n-butanol, or hydrocarbons like xylene, often under reflux conditions. scholaris.cagoogleapis.comgoogle.comgoogle.com The reaction requires acidic conditions to protonate the nitrile group of cyanoguanidine, which activates it for nucleophilic attack by the amine. scholaris.cacdnsciencepub.com The use of amine hydrochlorides directly provides the necessary acidic environment. scholaris.ca Microwave-assisted synthesis has emerged as a significant enhancement, drastically reducing reaction times from hours to minutes while often providing good to excellent yields (up to 97%). scholaris.cabeilstein-journals.org This method is versatile and tolerates a wide array of functional groups. scholaris.cacdnsciencepub.com

For example, a typical procedure involves reacting dimethylamine hydrochloride with 2-cyanoguanidine in a solvent like n-butanol under reflux for 16-28 hours to produce metformin hydrochloride. googleapis.comgoogle.com

An alternative strategy for synthesizing highly substituted, unsymmetrical biguanides involves the addition of a guanidine derivative to a carbodiimide (B86325). scholaris.cacdnsciencepub.com This method was first reported in 1981 for the preparation of a penta-aryl-substituted biguanide. nih.gov More relevant to the target compound's structure, heptasubstituted biguanides have been synthesized from tetramethylguanidine and a carbodiimide compound, typically by heating in a polar, protic solvent like DMF. scholaris.cacdnsciencepub.com

The condensation of guanidine with (iso)(thio)urea derivatives is another pathway, though it has been mainly utilized for creating "biguanide-like" heterocyclic structures rather than open-chain biguanides. nih.gov For instance, reacting thioureas with guanidine hydrochloride in the presence of mercury(II) oxide, which acts as a desulfurizing agent, can produce biguanides, although yields are often moderate and variable. nih.gov

To improve reaction rates and yields, particularly for less reactive substrates, Lewis acid catalysis has been effectively employed. nih.gov Suyama et al. developed an efficient route using iron(III) chloride (FeCl₃) as a Lewis acid to enhance the reactivity of cyanoguanidine towards amines. scholaris.cacdnsciencepub.com This method allows the reaction to proceed even at room temperature with excellent yields (55–99%). nih.govscholaris.ca The stoichiometric use of FeCl₃ was found to significantly increase both the rate and yield for the formation of disubstituted biguanides. nih.gov This approach has been successfully applied to the synthesis of various alkyl- and aryl-substituted biguanides. scholaris.cacdnsciencepub.comnih.gov

Other activators, such as trimethylsilyl (B98337) chloride (TMSCl) and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), have also been used, particularly in conjunction with microwave irradiation, to facilitate the reaction under milder conditions and improve tolerance for various functional groups. nih.govbeilstein-journals.orgscholaris.ca

Interactive Table: Modern Synthetic Approaches

| Method | Reactants | Conditions / Catalyst | Key Features |

| Amine-Cyanoguanidine Condensation | 2-Cyanoguanidine, Dimethylamine HCl | Reflux in solvents (e.g., n-butanol, xylene) | Industrial method for metformin. sciencesnail.comgoogleapis.com |

| Microwave-Assisted Synthesis | Amine derivative, Dicyandiamide (B1669379) | Microwave irradiation, TMSCl | Rapid (10-15 min), high yields, functional group tolerance. scholaris.cabeilstein-journals.orgnih.gov |

| Guanidine-Carbodiimide Addition | Tetramethylguanidine, Carbodiimide | Heating in polar solvents (e.g., DMF) | Yields highly substituted, unsymmetrical biguanides. scholaris.cacdnsciencepub.com |

| Lewis Acid Catalysis | Arylcyanoguanidine, Amines | FeCl₃ (stoichiometric) | Excellent yields (up to 99%) at room temperature. nih.govscholaris.cacdnsciencepub.com |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and the synthesis of biguanide derivatives is no exception. This method significantly reduces reaction times, often from hours to mere minutes, while frequently providing cleaner reactions and improved yields. nih.govcdnsciencepub.com

The application of microwave irradiation to the synthesis of biguanides, including substituted analogues of this compound, has been shown to be highly effective. nih.gov A general procedure involves the reaction of an appropriate amine hydrochloride with cyanoguanidine in a polar aprotic solvent. nih.gov For instance, Chen et al. demonstrated a significant acceleration in the reaction between cyanoguanidine and various substituted aniline (B41778) hydrochlorides under microwave irradiation, achieving good yields within 15 minutes. nih.gov

Mayer et al. further developed this approach, successfully preparing a range of N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides with yields reaching up to 97% by reacting substituted anilines or benzylamines with 1-cyanoguanidine under microwave irradiation at 150 °C in acetonitrile. nih.govscholaris.ca A modified version of this method involves the use of trimethylsilyl chloride (TMSCl) as an activating agent in dry acetonitrile. nih.gov The amine derivative is mixed with dicyandiamide, and TMSCl is added, after which the mixture is irradiated in a microwave reactor. nih.gov This process has been used to efficiently generate biguanide analogues in 10-15 minutes at temperatures between 130°C and 150°C. nih.govresearchgate.net The resulting biguanides are often obtained in high purity and can be isolated after cooling, filtration, and washing. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Biguanide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days (e.g., 6-24 h) nih.govscholaris.ca | Minutes (e.g., 10-30 min) nih.govresearchgate.net |

| Temperature | High boiling point solvents (e.g., 180-200 °C) nih.gov | Controlled temperatures (e.g., 120-150 °C) nih.govnih.gov |

| Yields | Moderate to good (e.g., 69-84%) nih.gov | Good to excellent (up to 97%) nih.gov |

| Conditions | Often requires fusion or high-boiling solvents nih.gov | Can be performed in various polar solvents or solvent-free nih.govbeilstein-journals.org |

Rational Design and Synthesis of Substituted Biguanide Analogues

The biguanide scaffold, with its multiple nitrogen atoms, offers extensive opportunities for substitution, allowing for the rational design of analogues with tailored properties. scholaris.ca Substitutions are typically targeted at the N1 and N5 positions. scholaris.ca The primary synthetic routes depend on the desired degree and symmetry of substitution. cdnsciencepub.com

The synthesis of mono- and disubstituted biguanides is most directly achieved through the reaction of amines with cyanoguanidines. nih.gov This pathway is convenient due to the ready availability and low cost of cyanoguanidine (dicyandiamide). nih.gov

One of the most common methods involves heating a mixture of cyanoguanidine with an amine hydrochloride, either by direct fusion at high temperatures (180–200 °C) or in a high-boiling point solvent. nih.gov The reaction proceeds via the addition of the amine to the protonated nitrile group of cyanoguanidine. scholaris.ca

For unsymmetrical N¹,N⁵-disubstituted biguanides, a stepwise approach is employed using sodium dicyanamide (B8802431). nih.gov An initial amine is added to sodium dicyanamide in an acidic aqueous alcohol mixture to form a substituted cyanoguanidine intermediate. nih.gov This intermediate is then reacted with a second, different amine hydrochloride to yield the final unsymmetrical biguanide. nih.gov Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used to increase the reaction rate and yield, even allowing the reaction to proceed at room temperature in some cases. nih.govscholaris.ca

The synthesis of more heavily substituted biguanides, such as tri- and tetrasubstituted derivatives, builds upon the cyanoguanidine addition chemistry. nih.gov The reaction of a substituted cyanoguanidine with a secondary amine is a key method for producing these analogues. nih.gov Curd and Rose first established this reaction, which has since become a fundamental pathway for accessing N¹, N⁵-di-, tri-, and tetrasubstituted biguanides. nih.gov

The reactivity of the amine plays a crucial role; secondary amines have been observed to react much faster than primary amines in these syntheses. nih.gov A general route involves preparing an aryl- or alkylcyanoguanidine precursor, which is then reacted with a primary or secondary amine to yield the desired substituted biguanide. nih.gov This method allows for the synthesis of a wide array of substituted biguanides by varying both the cyanoguanidine precursor and the reacting amine. nih.gov

An alternative route to highly substituted, unsymmetrical biguanides involves the addition of a guanidine compound to a carbodiimide. cdnsciencepub.comscholaris.ca For example, heptasubstituted biguanides have been synthesized from tetramethylguanidine and a carbodiimide compound upon heating in a polar, protic solvent. cdnsciencepub.com

Table 2: General Synthetic Routes to Substituted Biguanides

| Substitution Pattern | Precursor 1 | Precursor 2 | Key Features |

|---|---|---|---|

| N¹-Monosubstituted | Cyanoguanidine | Primary Amine (RNH₂) | Direct addition, often as hydrochloride salt. nih.govscholaris.ca |

| Symmetrical N¹,N⁵-Disubstituted | Sodium Dicyanamide | Primary/Secondary Amine (2 equiv.) | Straightforward access to symmetric biguanides. nih.govcdnsciencepub.com |

| Unsymmetrical N¹,N⁵-Disubstituted | Substituted Cyanoguanidine (R-NH-C(NH)-NH-CN) | Primary/Secondary Amine (R'R''NH) | Stepwise synthesis via a cyanoguanidine intermediate. nih.gov |

| Tri-/Tetra-substituted | Substituted Cyanoguanidine | Secondary Amine (R'R''NH) | Addition of secondary amines to cyanoguanidine precursors. nih.gov |

| Highly Substituted (unsymmetrical) | Guanidine | Carbodiimide | Yields highly substituted, complex biguanides. cdnsciencepub.com |

Synthesis of Biguanide-Derived Heterocyclic Systems

Biguanides are valuable precursors in organic synthesis for the construction of various nitrogen-containing heterocycles. nih.govnih.gov Their unique structure allows for cyclization reactions to form stable ring systems, most notably 1,3,5-triazines and pyrimidines. nih.gov

The synthesis of 2,4-diamino-1,3,5-triazine derivatives is a major application of biguanides in organic synthesis. scholaris.ca These heterocyclic compounds are formed through the condensation or cyclization of a biguanide with a suitable two-carbon electrophilic synthon, such as esters, acid chlorides, or anhydrides. nih.govmdpi.commdpi.com

The reaction involves the biguanide acting as a dinucleophile, attacking the carbonyl carbons of the reaction partner to form the six-membered triazine ring. mdpi.com For example, metformin and phenylbiguanide (B94773) have been successfully condensed with various esters, including isopropyl palmitate, methyl benzoate, and diethyl oxalate, to produce a library of 1,3,5-triazine (B166579) derivatives. nih.gov The reaction is often carried out by heating the biguanide and the ester, sometimes under reflux, to afford the triazine products. nih.govmdpi.com Novel synthetic routes using benzotriazole-activated carboxylic acids under microwave irradiation have also been developed, providing quantitative yields of trisubstituted 1,3,5-triazines without the need for a metal catalyst. mdpi.com

Table 3: Examples of 1,3,5-Triazine Synthesis from Biguanides and Esters

| Biguanide Precursor | Ester Reactant | Resulting Triazine Substituent (R₃) | Reference |

|---|---|---|---|

| Metformin | Isopropyl palmitate | C₁₅H₃₁ | nih.gov |

| Phenylbiguanide | Methyl benzoate | Phenyl | nih.gov |

| Metformin | Methyl salicylate | o-Hydroxyphenyl | nih.gov |

| Phenylbiguanide | Methyl cinnamate | C=CH-Ph | nih.gov |

| Metformin | Diethyl oxalate | COOC₂H₅ | nih.govmdpi.com |

In addition to triazines, biguanides serve as starting materials for other nitrogenous heterocycles like pyrimidines. nih.gov The synthesis of pyrimidines generally involves the condensation of a compound containing an amidine structure with a three-carbon component. wjarr.com Biguanides can provide the necessary N-C-N fragment for the construction of the pyrimidine (B1678525) ring. nih.gov

The synthesis of various nitrogen-containing heterocycles is a cornerstone of medicinal chemistry due to their widespread presence in bioactive molecules. frontiersin.orgmdpi.com While the direct conversion of this compound to pyrimidines is less commonly detailed than triazine formation, the general principle of using biguanide-type structures as precursors remains a valid synthetic strategy. nih.govwjarr.com The versatility of biguanides as synthons continues to be explored for creating diverse heterocyclic libraries. nih.gov

Iv. Coordination Chemistry and Ligand Properties

Synthesis and Structural Characterization of Metal Complexes

Biguanide (B1667054) derivatives readily form coordination complexes with various transition metals, including copper(II) and cobalt(II). mdpi.comresearchgate.net The synthesis of these complexes typically involves the reaction of the biguanide salt (e.g., hydrochloride) with a corresponding metal salt in a suitable solvent like water, methanol, or ethanol. mdpi.comnih.gov The reaction conditions, such as pH, solvent, and metal-to-ligand ratio, can significantly influence the final structure and coordination mode of the complex. mdpi.com

For instance, studies with the analogous ligand metformin (B114582) have demonstrated the formation of various coordination geometries. Cobalt can form octahedral complexes such as [Co(metformin)₃]³⁺, where three bidentate metformin ligands coordinate to a single Co(III) center, resulting in a CoN₆ coordination environment. mdpi.comresearchgate.net Copper(II) complexes with metformin can exhibit different structures, including four-coordinate square planar geometries in [Cu(metformin)₂]Cl₂·H₂O or five-coordinate distorted square pyramidal arrangements in dimeric structures like [(Cu(metformin)Cl)₂-μ-Cl₂]. mdpi.comnih.gov It is anticipated that 1,1,5,5-tetramethyl-biguanide would form complexes with similar stoichiometries and geometries, influenced by the steric bulk of its four methyl groups.

The definitive characterization of metal-biguanide complexes relies on a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis: Infrared (FT-IR) spectroscopy is a powerful tool for confirming the coordination of the biguanide ligand. Upon complexation, characteristic vibrational bands associated with the N-H and C=N groups are expected to shift. For example, in metformin complexes, the high-intensity bands for C=N vibrations and the N-H stretching bands are observed to shift, indicating the involvement of the imino nitrogen atoms in bonding to the metal center. mdpi.com UV-Visible (UV/VIS) spectroscopy is also used to study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion. researchgate.netrsc.org

Below is a table of representative crystallographic data for metformin complexes, which serve as structural analogues for potential complexes of this compound.

| Parameter | [Co(C₄H₁₁N₅)₃]Cl₂·2H₂O (Metformin Complex) researchgate.netnih.gov | [Cu(C₄H₁₁N₅)₂]Cl₂·H₂O (Metformin Complex) researchgate.netnih.gov |

|---|---|---|

| Chemical Formula | C₁₂H₃₇Cl₂CoN₁₅O₂ | C₈H₂₄Cl₂CuN₁₀O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/n |

| Coordination Geometry | Distorted Octahedral (CoN₆) | Rectangular / Distorted Square Planar (CuN₄) |

| Comments | Three bidentate metformin ligands coordinate to one Co(III) center. | Two bidentate metformin ligands coordinate to one Cu(II) center. |

Applications of Biguanide Metal Complexes in Catalysis

While the primary focus of research on biguanide metal complexes has often been on their biological activities, there is evidence of their potential in catalysis. The ability of transition metals to exist in multiple oxidation states and bind reversibly to substrates makes their complexes excellent candidates for catalytic applications.

For example, palladium(II) complexes generated in situ with metformin have demonstrated high catalytic activity in Suzuki–Miyaura and Sonogashira cross-coupling reactions. researchgate.net These carbon-carbon bond-forming reactions are fundamental in organic synthesis. The biguanide ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Similarly, certain copper-biguanide complexes have been investigated as models for oxidase enzymes, suggesting their potential in oxidation catalysis. ias.ac.in Although these applications have been demonstrated with other biguanide derivatives, they highlight a promising area of investigation for complexes of this compound. The electronic and steric properties imparted by the tetramethyl substitution could potentially be tuned to optimize catalytic efficiency and selectivity.

Role in Organometallic Catalysis

The primary role of biguanide derivatives in organometallic catalysis is to act as N-donor ligands that can stabilize metal centers. ijraset.comscholaris.ca Due to the presence of two "imine-like" functions, they serve as strong bidentate chelating agents for metal ions. nih.govacs.org This chelation forms stable metallacycles, which can influence the reactivity, stability, and selectivity of the catalytic metal center.

The use of biguanides as ligands in metal-catalyzed reactions has been explored for several decades. acs.org For instance, derivatives like metformin have been successfully employed as ligands for palladium in cross-coupling reactions, demonstrating their utility in forming catalytically active species. researchgate.net The polarity and water-solubility of many simple biguanides also make them attractive for developing more environmentally friendly catalytic processes in aqueous media. scholaris.ca The substitution pattern on the biguanide backbone, such as the methyl groups in this compound, can modulate the steric and electronic properties of the resulting metal complex, thereby fine-tuning its catalytic performance.

Applications in Organocatalysis

Beyond their role as ligands, biguanides are recognized as "organo-superbases" due to their high basicity, which is a consequence of the delocalization of the positive charge in their protonated form across multiple nitrogen atoms. scholaris.ca This strong basicity allows them to function as organocatalysts, particularly in reactions that require a potent, yet organic-soluble, base. scholaris.cataylorandfrancis.com

Biguanide-functionalized solid catalysts, where the organic base is anchored to a support like mesoporous silica (B1680970), have been developed as strong, reusable base catalysts. taylorandfrancis.com These heterogeneous catalysts are reported to be more potent than other organic bases like amines, amidines, and even guanidines. taylorandfrancis.com Their applications in organocatalysis include promoting reactions such as aldol condensations, Henry (nitroaldol) reactions, Michael additions, and the transesterification of vegetable oils. scholaris.ca

Specific Catalytic Transformations (e.g., Transesterification, Cross-Coupling Reactions)

Cross-Coupling Reactions: Biguanide derivatives have proven effective as ligands in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. nih.govacs.org In these systems, the biguanide ligand coordinates to the palladium catalyst. For example, complexes of palladium acetate (B1210297) with metformin or hexylbiguanide have been shown to be highly active catalysts for Suzuki-Miyaura couplings in aqueous media. nih.govresearchgate.net The biguanide ligand helps to stabilize the palladium species and facilitates the catalytic cycle. Research has shown that a 1:1 ratio of a biguanide ligand to the palladium salt can create an optimal catalytic system. nih.govacs.org

Below is a data table summarizing the conditions for a Suzuki-Miyaura reaction using a biguanide-based catalytic system, as reported in the literature for related biguanide compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Catalyzed by a Palladium-Biguanide System Data based on studies with metformin as a ligand.

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Ligand | Metformin |

| Pd/Ligand Ratio | 1:1 |

| Solvent | Water |

| Base | K₂CO₃ |

| Reactants | Aryl halide, Arylboronic acid |

| Temperature | 80-100 °C |

| Reaction Time | 15-30 min |

| Yield | Good to Excellent |

Furthermore, copper-catalyzed Ullmann-type C-N cross-coupling reactions have been developed for the arylation of biguanide derivatives themselves, highlighting the versatility of this class of compounds in coupling chemistry. rsc.org

Transesterification: Transesterification is the process of converting one ester into another by reaction with an alcohol, a reaction often catalyzed by a strong acid or base. wikipedia.org The production of biodiesel from vegetable oils (triglycerides) is a large-scale application of this reaction. mdpi.compsu.edu

The strong basicity of biguanides makes them suitable candidates for use as base catalysts in transesterification. scholaris.cataylorandfrancis.com In a base-catalyzed mechanism, the catalyst (a biguanide) deprotonates the alcohol to form a more nucleophilic alkoxide. wikipedia.orgyoutube.com This alkoxide then attacks the carbonyl carbon of the triglyceride, leading to the formation of fatty acid alkyl esters (biodiesel) and glycerol. psu.edu The use of biguanides as organocatalysts for this transformation offers a metal-free alternative to conventional methods. scholaris.ca

Table 2: General Parameters for Base-Catalyzed Transesterification of Vegetable Oil Illustrative conditions where a strong organic base like a biguanide could be applied.

| Parameter | Typical Range |

|---|---|

| Catalyst Type | Strong Base (e.g., Biguanide) |

| Reactant 1 | Triglyceride (Vegetable Oil) |

| Reactant 2 | Alcohol (e.g., Methanol) |

| Molar Ratio (Alcohol:Oil) | 6:1 to 30:1 |

| Temperature | 40 - 65 °C |

| Reaction Time | 1 - 4 hours |

| Products | Fatty Acid Alkyl Esters, Glycerol |

V. Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides a dynamic picture of molecular behavior, particularly in solution.

While specific MD studies on 1,1,5,5-Tetramethyl-biguanide are not prominent in the literature, research on the closely related drug metformin (B114582) (1,1-dimethylbiguanide) provides significant insights into how this class of molecules interacts with water. researchgate.net

Ab initio molecular dynamics (AIMD) simulations of metformin in water show that the primary mode of interaction is through hydrogen bonding. researchgate.net The amino and imino groups of the biguanide (B1667054) core act as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors. The net positive charge of the protonated biguanide at physiological pH strongly favors its solvation in water, leading to the formation of a stable hydration shell and an increase in its effective molecular size. mdpi.com

| Simulation Type | Key Findings for Related Biguanides (e.g., Metformin) | Expected Behavior for this compound |

| AIMD in Water | Strong hydrogen bonding between N-H groups and water molecules. researchgate.net | Formation of a stable hydration shell via hydrogen bonds. |

| Solvation Energy | Favorable (negative) Gibbs free energy of solvation. | High solubility in water is expected. |

| Effective Size | Solvation increases the effective molecular radius in solution. mdpi.com | The solvated molecule will have a larger effective size than the unsolvated molecule. |

Advanced Electronic Structure Analysis

Beyond mapping molecular orbitals, advanced analysis techniques can quantify concepts like charge distribution and bond interactions in greater detail.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and their interactions. NBO analysis performed on biguanide derivatives provides quantitative data on charge delocalization and hyperconjugative interactions. researchgate.net

The analysis reveals strong delocalization effects, described as donor-acceptor interactions between occupied NBOs (like lone pairs on nitrogen) and unoccupied NBOs (like the antibonding π* orbitals of the C=N bonds). These interactions, often referred to as hyperconjugation, are responsible for the stabilization of the molecule and the partial double-bond character observed in the C-N single bonds. For this compound, NBO analysis would quantify the charge on each atom, showing that the nitrogen atoms bear a significant negative charge (making them basic) while the carbon atoms are more positive. It would also calculate the stabilization energies associated with electron delocalization, providing a quantitative measure of the resonance stabilization within the biguanide core. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA) Analysis

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the degree of aromaticity in a cyclic system by analyzing the deviation of its bond lengths from an optimal value. nih.govmdpi.com A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic Kekulé structure. nih.govmdpi.com

Currently, specific HOMA analysis studies for the this compound molecule have not been reported in the scientific literature. However, the biguanide framework itself has been subject to extensive electronic structure analysis. researchgate.net Density Functional Theory (DFT) calculations have shown that the biguanide backbone possesses significant π-electron delocalization across its C-N bonds. researchgate.netscholaris.ca This delocalization is a key contributor to the stability and basicity of the molecule. scholaris.ca

Furthermore, upon chelation with metal ions like copper, the biguanide moiety can form a stable six-membered ring that exhibits pseudo-aromatic character. biorxiv.org A computational study on metformin-copper complexes suggested that this pseudo-aromatic stabilization plays a role in its mechanism of action. biorxiv.org A formal HOMA analysis of such a chelated ring system in this compound could provide quantitative insight into this induced aromaticity. Without direct studies, it can be inferred that while the parent biguanide is not classically aromatic, its electronic structure has features of delocalization that a HOMA analysis could quantify, especially in its protonated or metal-complexed forms.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and the energy barriers that separate them.

Detailed conformational analyses and calculations of rotational barriers specific to this compound are not extensively documented. However, studies on the parent biguanide structure provide a foundational understanding. DFT calculations and X-ray diffraction studies on biguanide derivatives show that the two guanidine (B92328) units are nearly planar, connected by a central nitrogen atom. scholaris.ca In the neutral state, the structure is stabilized by an intramolecular hydrogen bond, resulting in a small dihedral angle between the planes of the two guanidine groups. scholaris.ca

Upon protonation, which is the predominant state under physiological conditions, the biguanide cation is stabilized by the formation of bidentate hydrogen bonds, creating a stable six-membered ring structure with extensive charge delocalization. scholaris.ca The introduction of four methyl groups at the terminal nitrogen atoms, as in this compound, would significantly influence its conformational landscape. The primary effects would be:

Steric Hindrance: The methyl groups would introduce steric bulk, potentially increasing the dihedral angle between the guanidine planes and raising the energy barrier for rotation around the C-N bonds.

Electronic Effects: The electron-donating nature of the methyl groups could subtly alter the charge distribution and basicity of the nitrogen atoms.

Computational methods, such as relaxed potential energy surface scans using DFT, are standard approaches to calculate the energy profiles for bond rotation and identify the most stable conformers and the transition states between them. mdpi.com Such an analysis for this compound would be necessary to precisely map its energy landscape and determine the heights of its rotational barriers.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. These studies are instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Molecular docking studies have been performed to investigate the interaction of this compound (referred to as N1,N1,N5,N5-Tetrakis(methyl)-biguanide hydrochloride) with Glycogen Synthase Kinase 3β (GSK-3β), a target in diabetes research. nih.gov The analysis revealed that the compound successfully docks into the active site of the protein. nih.gov The binding is stabilized primarily by hydrogen bonds with key amino acid residues. nih.gov Specifically, two hydrogen bonds were identified between the biguanide moiety and the residues Arginine-220 (ARG-220) and Glutamic acid-249 (GLU-249). nih.gov

Broader studies on the biguanide class of compounds, particularly metformin, provide a wider context for their binding modes. Biguanides are known to interact with a variety of macromolecular targets through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions. For instance, studies on metformin and phenformin (B89758) with E. coli dihydrofolate reductase (ecDHFR) showed competitive inhibition, with interactions occurring in the enzyme's active site. nih.gov Similarly, docking of biguanide-containing sulfonamides into the active site of human carbonic anhydrase II revealed that the biguanide tail engages in multiple interactions with amino acids at the entrance of the catalytic cleft. rsc.org These studies collectively indicate that the protonated biguanide scaffold is highly effective at forming directed hydrogen bonds and electrostatic interactions with negatively charged or polar residues in protein binding pockets.

| Macromolecular Target | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| Glycogen Synthase Kinase 3β (GSK-3β) | ARG-220 | Hydrogen Bond | nih.gov |

| GLU-249 | Hydrogen Bond | nih.gov |

The prediction of binding affinity, often expressed as a binding energy (ΔG) in kcal/mol, is a key output of docking simulations. For the interaction between this compound and GSK-3β, a binding energy of -6.1 kcal/mol was calculated. nih.gov This value indicates a favorable binding interaction. In the same study, this was compared to metformin (-6.8 kcal/mol) and another analogue, 1-Carbamimidoyl-1,2-dimethylguanidine (-7.3 kcal/mol), suggesting comparable, albeit slightly weaker, binding affinity under the simulation conditions. nih.gov Other computational studies have predicted binding energies for metformin with different targets, such as -4.0 kcal/mol at the FAD cavity of mitochondrial glycerophosphate dehydrogenase. biorxiv.org

Ligand Efficiency (LE) is a metric used in drug design to relate the potency of a compound to its size, typically measured by the number of non-hydrogen atoms (NHA). wikipedia.orgsigmaaldrich.com It is calculated as the binding energy per heavy atom. wikipedia.org

The formula is: LE = -ΔG / NHA

For this compound (C₆H₁₇N₅), the number of non-hydrogen atoms is 11 (6 carbon + 5 nitrogen). Using the predicted binding energy with GSK-3β:

LE = -(-6.1 kcal/mol) / 11 ≈ 0.55 kcal/mol/atom

This value provides a measure of the binding efficiency of the molecule, allowing for comparison with other ligands to guide optimization efforts. A higher LE value is generally desirable, as it suggests a more efficient binding interaction relative to the size of the molecule.

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| This compound | -6.1 | nih.gov |

| Metformin | -6.8 | nih.gov |

| N1,N1-Dimethyl-N5-methylbiguanide | -6.6 | nih.gov |

| 1-Carbamimidoyl-1,2-dimethylguanidine | -7.3 | nih.gov |

Vi. Advanced Analytical and Spectroscopic Characterization Techniques

Crystallographic Studies

Crystallographic techniques are paramount for determining the precise three-dimensional arrangement of atoms in the solid state. These methods provide definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the molecular structure of crystalline solids. mdpi.comrsc.org This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions.

For biguanide (B1667054) derivatives, SCXRD is instrumental in confirming the tautomeric form and the extensive hydrogen-bonding networks present in the solid state. researchgate.net For instance, the crystal structures of ternary complexes of E. coli dihydrofolate reductase (ecDHFR) with related biguanides like phenformin (B89758) and buformin have been determined. nih.gov These studies reveal that the biguanide moiety typically forms a salt bridge with key amino acid residues, such as Asp27, and engages in additional hydrogen bonds with other residues within the protein's active site. nih.gov

In the hydrochloride salts of biguanides, such as 1,5-diphenylbiguanide, X-ray studies show how the chloride anion is surrounded by multiple biguanidinium cations, accepting numerous N-H···Cl hydrogen bonds that stabilize the crystal lattice. researchgate.netresearchgate.net Although specific crystallographic data for 1,1,5,5-tetramethyl-biguanide is not widely published, the analysis of related structures provides a robust framework for predicting its solid-state behavior. The expected structure would feature a network of hydrogen bonds, with the protonated biguanidinium cation acting as a hydrogen bond donor.

Table 1: Example Crystallographic Data for a Biguanide Complex (ecDHFR-NADP⁺-Phenformin)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁ |

| Resolution | 1.90 Å |

| Key Interactions | Salt bridge with Asp27, H-bonds with Ile5 and Ile94 |

Note: Data is for a related biguanide, phenformin, to illustrate the application of the technique. nih.gov

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. sumitomo-chem.co.jpsemanticscholar.org Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, making PXRD an essential tool for identifying different polymorphic forms, assessing sample purity, and monitoring phase transitions. rigaku.comnih.gov

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science. Different polymorphs can exhibit distinct physical properties. PXRD can readily distinguish between these forms by comparing their diffraction patterns. semanticscholar.org For any new synthesis of this compound, PXRD would be employed to characterize the bulk material, ensuring phase purity and identifying the specific polymorph obtained. sumitomo-chem.co.jp The experimental PXRD pattern can be compared against a calculated pattern derived from SCXRD data to confirm the bulk sample's identity. semanticscholar.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field.

¹H (proton) and ¹³C NMR are fundamental techniques for the structural elucidation of organic compounds. nih.gov ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals details about the carbon skeleton.

For this compound, the ¹H NMR spectrum would be expected to show a signal for the methyl protons (N-CH₃) and potentially broader signals for the amine (NH) protons, depending on the solvent and proton exchange rates. The integration of the methyl signal would correspond to twelve protons. The chemical shift of these protons would be indicative of their electronic environment.

The ¹³C NMR spectrum would show distinct signals for the methyl carbons and the central carbon atoms of the biguanide backbone. The chemical shift of the imine-like carbon (C=N) is particularly characteristic and can be found in the range of 160-170 ppm, similar to related guanidine (B92328) structures. researchgate.net The analysis of chemical shifts, particularly for the backbone carbons and nitrogens (via ¹⁵N NMR), is crucial for identifying the predominant tautomeric form in solution, a known characteristic of the biguanide structure. researchgate.netsemanticscholar.org

Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts for Related Guanidine Structures

| Carbon Atom | Predicted Shift (ppm) for a Biguanide | Experimental Shift (ppm) for Tetramethylguanidine (TMG) |

|---|---|---|

| N-C H₃ | ~40 | 40 |

| C =N (Imine Carbon) | ~165-170 | 169 |

Note: Experimental data is for the related compound tetramethylguanidine to illustrate typical chemical shifts. researchgate.net

Two-dimensional (2D) NMR experiments provide significantly more structural information by correlating different nuclei, resolving issues of signal overlap common in 1D spectra. nih.govmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. nih.govhmdb.ca For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl groups to the corresponding ¹³C signal, providing unambiguous assignment of the methyl carbon resonance.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. researchgate.net This is invaluable for determining the three-dimensional conformation of a molecule in solution. For this compound, NOESY could be used to study the spatial relationships between the methyl groups and the NH protons, providing insights into the preferred conformation around the C-N bonds.

These 2D techniques are essential for confirming the complete and correct assignment of all ¹H and ¹³C signals and for understanding the molecule's conformational preferences in solution. libretexts.org

NMR titration is a powerful method for studying non-covalent interactions between molecules in solution. nih.gov The experiment involves monitoring the changes in the NMR spectrum of a host molecule upon the incremental addition of a guest molecule (the titrant). beilstein-journals.org Changes in chemical shifts, known as chemical shift perturbations (CSPs), indicate that an interaction is occurring. nih.gov

For this compound, which possesses multiple hydrogen bond donors and acceptors, NMR titration can be used to study its interaction with other molecules in non-biological systems, such as metal ions or small organic molecules. By tracking the chemical shift changes of specific protons or carbons as a function of the titrant concentration, one can identify the binding site(s) on the biguanide molecule and determine the binding affinity (association constant, Ka) of the interaction. peerj.combeilstein-journals.org The magnitude of the CSPs can map the interaction interface, revealing which parts of the molecule are most affected by the binding event. beilstein-journals.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations of this compound. These techniques offer complementary information regarding the compound's functional groups and coordination behavior.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The biguanide moiety gives rise to a series of distinct vibrational bands. The N-H stretching vibrations of the primary and secondary amine groups are typically observed in the region of 3100-3500 cm⁻¹. The C=N stretching vibrations are prominent in the 1600-1680 cm⁻¹ range, often appearing as strong, broad bands. The C-N stretching vibrations of the amine groups can be found between 1070 cm⁻¹ and 1226 cm⁻¹. ymerdigital.com

When this compound acts as a ligand in coordination complexes, shifts in these vibrational frequencies provide evidence of metal-ligand bond formation. For instance, a shift in the C=N stretching frequency upon coordination indicates the involvement of the imino nitrogen atoms in bonding with the metal center.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretching | 3100-3500 | Medium to Strong |

| C-H Stretching (Methyl) | 2900-3000 | Medium |

| C=N Stretching | 1600-1680 | Strong, Broad |

| N-H Bending | 1550-1650 | Medium |

| C-N Stretching | 1070-1226 | Medium |

Note: The exact frequencies can vary depending on the sample state (solid, liquid) and intermolecular interactions.

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds that are less polar. For biguanide compounds, Raman spectra can reveal details about the delocalized π-system within the N-C-N-C-N backbone. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to assign the observed Raman peaks to specific vibrational modes. scientificarchives.com Common peaks observed in the Raman spectra of biguanide derivatives include those corresponding to C=N and C-N stretching, as well as various bending and deformation modes of the methyl and amine groups. scientificarchives.com

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

| N-H Stretching | 3100-3400 |

| C-H Stretching (Methyl) | 2800-3000 |

| C=N Stretching | 1600-1650 |

| C-N Stretching | 1000-1200 |

| N-C-N Deformation | 600-800 |

Mass Spectrometry

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is essential for confirming the elemental composition of this compound. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated based on its molecular formula, C₆H₁₅N₅.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₅N₅ |

| Theoretical Monoisotopic Mass | 157.13274 Da |

| Theoretical [M+H]⁺ | 158.14052 Da |

Experimental determination of the m/z value of the protonated molecule with high accuracy (typically within 5 ppm) using HRMS would confirm the elemental formula C₆H₁₅N₅ and rule out other potential isobaric compounds.

In mass spectrometry, particularly with techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), the molecular ion of this compound can undergo fragmentation, providing valuable structural information. The fragmentation patterns are dictated by the stability of the resulting fragment ions.

Plausible fragmentation pathways for this compound include:

Cleavage of the C-N bonds: This can lead to the loss of a dimethylamine (B145610) radical ((CH₃)₂N•) or a dimethylamine molecule ((CH₃)₂NH).

Cleavage of the N-C-N backbone: Fragmentation of the biguanide core can result in the formation of smaller guanidine and carbodiimide-type fragments.

Loss of methyl groups: The sequential loss of methyl radicals (•CH₃) from the molecular ion or subsequent fragment ions can also be observed.

The analysis of these fragmentation patterns allows for the detailed structural confirmation of this compound.

Other Advanced Analytical Techniques

Beyond vibrational spectroscopy and mass spectrometry, several other advanced analytical techniques can be employed for a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the precise molecular structure. ¹H NMR would show signals corresponding to the protons of the methyl groups and the N-H protons, with their chemical shifts and coupling patterns providing information about their chemical environment. ¹³C NMR would reveal the different carbon environments within the molecule.

X-ray Crystallography: For crystalline samples of this compound or its salts, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgmdpi.com

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to investigate the thermal stability and decomposition behavior of the compound. mdpi.com TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that can be used for the purification and quantification of this compound. ymerdigital.com When coupled with a mass spectrometer (LC-MS or GC-MS), these methods provide a highly sensitive and selective analytical tool.

Capillary Electrophoresis (CE): This technique separates compounds based on their charge and size and can be an effective method for the analysis of ionic compounds like protonated this compound. nih.gov

UV-Visible Spectrophotometry for Electronic Transitions and Charge Transfer Complexation

UV-Visible spectrophotometry is a powerful technique for investigating the electronic transitions within a molecule. libretexts.org When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these orbitals, providing a signature spectrum for the compound. fiveable.me For organic molecules like this compound, which contain atoms with non-bonding electrons (lone pairs) and systems of pi (π) bonds, the most common transitions occur in the 200-800 nm range. libretexts.org

These transitions typically involve the excitation of electrons from non-bonding (n) or π bonding molecular orbitals to π antibonding (π*) molecular orbitals. shu.ac.uk

n → π* Transitions: An electron from a non-bonding orbital (e.g., on a nitrogen atom) is excited to an antibonding π* orbital. These transitions are generally of lower energy and have lower molar absorptivity.

π → π* Transitions: An electron from a bonding π orbital (e.g., in a C=N double bond) is promoted to an antibonding π* orbital. These transitions are typically higher in energy and exhibit greater molar absorptivity. shu.ac.uk

The study of this compound would reveal absorption bands corresponding to these transitions, providing information on its electronic structure.

Furthermore, UV-Vis spectrophotometry is instrumental in studying the formation of charge-transfer (CT) complexes. A CT complex forms through the electrostatic interaction between an electron-donating molecule and an electron-accepting molecule. nih.gov This interaction results in the appearance of a new, often intense, absorption band at a longer wavelength than the bands of the individual components. By monitoring the changes in the absorption spectrum upon mixing this compound (as an electron donor) with a known electron acceptor, key thermodynamic parameters of the complexation can be determined. nih.gov

Hypothetical UV-Vis Spectroscopic Data for this compound

| Transition Type | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| n → π | 285 | 150 | Ethanol |

| π → π | 230 | 8,500 | Ethanol |

Hypothetical Data for Charge-Transfer Complex with Tetracyanoethylene (TCNE)

| Parameter | Value | Conditions |

| CT Band (λmax) | 450 nm | In Chloroform |

| Formation Constant (K_CT) | 120 L mol⁻¹ | 25 °C |

| Molar Absorptivity (ε_CT) | 2,100 L mol⁻¹ cm⁻¹ | 25 °C |

Thermal Analysis (Thermogravimetric Analysis - Differential Scanning Calorimetry) for Stability and Decomposition Characteristics

Thermal analysis techniques are essential for determining the stability and decomposition profile of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary methods that provide a wealth of information. libretexts.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org As the sample is heated, it may decompose, releasing volatile products and causing a decrease in mass. The resulting TGA curve, a plot of mass versus temperature, reveals the temperatures at which degradation occurs. libretexts.org Key parameters obtained from a TGA curve include the onset temperature of decomposition, which indicates the beginning of thermal instability, and the temperature of maximum mass loss rate. nih.gov This information is vital for assessing the thermal stability of this compound. wikipedia.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique detects physical transitions and chemical reactions that involve a change in enthalpy. netzsch.com An endothermic process, such as melting, absorbs heat and is observed as a peak on the DSC curve. An exothermic process, like decomposition or crystallization, releases heat. tainstruments.com For this compound, DSC can be used to determine its melting point, enthalpy of fusion, and the temperatures of any other phase transitions. When used in conjunction with TGA, DSC helps to distinguish between melting (an event with no mass loss) and decomposition (an event with mass loss). ebatco.com

Hypothetical Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Value | Conditions |

| TGA | Onset Decomposition Temp (T_onset) | 215 °C | 10 °C/min, N₂ atmosphere |

| TGA | Temperature of Max. Loss Rate (T_max) | 230 °C | 10 °C/min, N₂ atmosphere |

| TGA | Residual Mass @ 600 °C | 5.2% | 10 °C/min, N₂ atmosphere |

| DSC | Melting Point (T_m) | 185 °C | 10 °C/min, N₂ atmosphere |

| DSC | Enthalpy of Fusion (ΔH_fus) | 25.8 kJ/mol | 10 °C/min, N₂ atmosphere |

Surface Characterization Techniques (e.g., Atomic Force Microscopy, Scanning Electron Microscopy) for Solid-State Morphology

The morphology of a compound in its solid state—referring to the size, shape, and arrangement of its particles or crystals—is critical for understanding its physical properties. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques used to characterize surface topography and morphology.

Scanning Electron Microscopy (SEM) operates by scanning a focused beam of electrons over a sample's surface. nih.gov The interactions between the electrons and the sample's atoms produce various signals that are collected to form an image. nih.gov SEM provides detailed information about the surface topography, crystal habit (shape), and particle size distribution of the solid material. nih.gov For this compound, SEM could be used to visualize the morphology of its crystalline form, identifying features such as crystal faces, aggregates, and surface texture.

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanometer scale. An AFM operates by scanning a sharp probe, attached to a cantilever, over the sample surface. nih.gov The deflections of the cantilever due to forces between the probe and the surface are measured and used to construct a high-resolution topographical map. nih.gov AFM can provide quantitative data on surface roughness, grain size, and step heights on crystal surfaces. This level of detail is crucial for understanding the growth mechanisms and surface quality of this compound crystals.

Hypothetical Morphological Data from Surface Characterization

| Analysis Technique | Parameter | Observation/Value |

| SEM | Crystal Habit | Well-defined prismatic crystals |

| SEM | Particle Size Range | 50 - 150 µm |

| SEM | Surface Texture | Smooth crystal faces with some terracing |

| AFM | Average Surface Roughness (Rq) | 2.5 nm (on a single crystal face) |

| AFM | Topography | Evidence of layered growth steps |

Vii. Reaction Mechanisms and Kinetics

Mechanistic Investigations of Synthetic Transformations

The synthesis of biguanides, including 1,1,5,5-Tetramethyl-biguanide, is achieved through several established chemical pathways. These routes involve the formation of the characteristic biguanide (B1667054) core structure from various nitrogen-containing precursors. Mechanistic studies have elucidated the detailed steps involved in these transformations, as well as the subsequent cyclization reactions to form heterocyclic systems.

Detailed Pathways for Biguanide Formation Reactions

The formation of the biguanide structure generally proceeds through the addition of an amine or a guanidine (B92328) derivative to a suitable electrophilic substrate. nih.gov The most common synthetic routes can be categorized based on the starting materials. nih.govresearchgate.net

Two primary approaches involve pathways starting from either amines or guanidines. researchgate.net Key synthetic strategies include:

Addition of amines to cyanoguanidines : This is a widely used method for preparing both symmetric and unsymmetric biguanides. scholaris.ca The reaction mechanism requires acidic conditions to protonate the nitrile group of the cyanoguanidine. scholaris.ca This protonation activates the cyano group toward nucleophilic attack by a primary or secondary amine. scholaris.ca The reaction is often carried out by heating the amine hydrochloride salt with cyanoguanidine in a polar solvent like ethanol or butanol, or by direct fusion at high temperatures (180–200 °C), which can shorten reaction times. nih.gov

Addition of amines to dicyanamides : Symmetrical biguanides can be prepared from the reaction of sodium dicyanoazanide with two equivalents of a primary or secondary amine in the presence of hydrochloric acid. scholaris.ca

Addition of guanidines to carbodiimides : This pathway is particularly useful for synthesizing highly substituted, unsymmetrical biguanides. scholaris.ca

Use of Metal Catalysts : The rate and yield of the reaction between amines and cyanoguanidines can be significantly enhanced by using catalysts. Strong Lewis acids, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), increase the reactivity of the cyanoguanidine, allowing the reaction to proceed even at room temperature with excellent yields. nih.gov Copper(II) salts are also employed, particularly in the synthesis of N¹,N⁵-di-, tri-, and tetrasubstituted biguanides from substituted cyanoguanidine precursors. nih.gov The reaction involving copper results in a biguanide-copper complex, from which the final product is isolated after decomplexation. nih.gov

The general mechanism for the acid-catalyzed addition of an amine to cyanoguanidine involves the initial protonation of the nitrile nitrogen, followed by the nucleophilic attack of the amine nitrogen on the nitrile carbon. A series of proton transfers then leads to the final biguanide product.

Mechanisms of Heterocycle Cyclization from Biguanide Precursors